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Abstract
IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits

broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic

fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic

reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral

glycoproteins through the N-linked glycosylation pathway. By disrupting this process, IHVR-
19029 effectively hinders viral maturation and assembly, leading to the production of non-

infectious virions. This whitepaper provides an in-depth technical overview of IHVR-19029,

including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed

experimental protocols for its evaluation.

Introduction
The emergence and re-emergence of viral diseases, particularly those caused by enveloped

viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-

spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication

presents a promising strategy that is less susceptible to the development of viral resistance

compared to direct-acting antivirals. IHVR-19029, an iminosugar, exemplifies this approach by

targeting the host's N-linked glycosylation pathway, a critical process for the maturation of

glycoproteins of numerous enveloped viruses.[1][2][3][4][5] This document serves as a
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comprehensive technical guide for researchers and drug development professionals interested

in the antiviral properties and evaluation of IHVR-19029.

Mechanism of Action: Inhibition of ER α-
Glucosidases
IHVR-19029 is a competitive inhibitor of the endoplasmic reticulum (ER) resident α-

glucosidases I and II.[3][5] These enzymes play a crucial role in the initial trimming steps of the

N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized viral

glycoproteins. Specifically, α-glucosidase I removes the terminal glucose residue, followed by

the removal of the subsequent two glucose residues by α-glucosidase II. This deglucosylation

process is a critical quality control step, ensuring the proper folding and subsequent transport

of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, IHVR-19029 leads to the accumulation of improperly folded

viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents

the correct assembly of viral particles and can lead to their retention and degradation within the

ER. The resulting virions, if released, are often non-infectious due to malformed or non-

functional envelope glycoproteins.
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Caption: Inhibition of ER α-glucosidases I and II by IHVR-19029 disrupts N-linked

glycosylation.
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IHVR-19029 has demonstrated potent antiviral activity against a variety of enveloped viruses in

cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic

concentrations (CC50) for several key viruses are summarized below.

Virus Cell Line
Assay
Type

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI =
CC50/EC
50)

Referenc
e

Dengue

Virus

(DENV)

HEK293 qRT-PCR ~1.0 >100 >100 [1][4]

Yellow

Fever Virus

(YFV)

HEK293 qRT-PCR ~12.5 >100 >8 [1][4]

Zika Virus

(ZIKV)
HEK293 qRT-PCR ~17.6 >100 >5.7 [1][4]

Ebola Virus

(EBOV)
Hela

Immunoflu

orescence
16.9 >50 >2.9 [1][4]

Marburg

Virus

(MARV)

- -
Data not

specified
- - [1][3]

Rift Valley

Fever Virus
- -

Data not

specified
- - [1]

In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo efficacy of IHVR-19029 in

providing partial protection against lethal infections with Ebola and Marburg viruses when

administered via intraperitoneal injection.[1][3]

A significant finding is the synergistic antiviral effect observed when IHVR-19029 is co-

administered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse
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model of Ebola virus infection, the combination of sub-optimal doses of IHVR-19029 and

favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This

suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development
A major challenge with IHVR-19029 is its low oral bioavailability and dose-limiting

gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice

revealed a short plasma half-life following intraperitoneal administration.[4]

To address these limitations, ester prodrugs of IHVR-19029 have been developed. These

prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active

parent compound, IHVR-19029, in the plasma and liver. In vivo pharmacokinetic studies in

mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve

the overall exposure to IHVR-19029 after both oral and intravenous administration.[3]

Compoun
d

Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Referenc
e

IHVR-

19029
IP 75 ~2000 0.17 ~2500 [4]

IHVR-

19029
Oral 100 ~100 0.25 ~150 [6]

Prodrug 8

(Tetrabutyr

ate)

Oral 100 ~300 0.25 ~600 [6]

Experimental Protocols
In Vitro Antiviral Assays
This protocol is used to quantify viral RNA levels in infected cells treated with IHVR-19029.
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1. Seed cells (e.g., HEK293) in 96-well plates

2. Treat cells with serial dilutions of IHVR-19029

3. Infect cells with virus (e.g., DENV, YFV, ZIKV) at a specific MOI

4. Incubate for a defined period (e.g., 48 hours)

5. Extract total cellular RNA

6. Perform one-step qRT-PCR using virus-specific primers and probes

7. Analyze data to determine viral RNA levels relative to controls

Click to download full resolution via product page

Caption: Workflow for quantifying viral RNA by qRT-PCR.

Detailed Steps:

Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will

result in a confluent monolayer on the day of infection.

Compound Preparation: Prepare serial dilutions of IHVR-19029 in cell culture medium.
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Treatment and Infection: Pre-treat the cells with the compound dilutions for a specified time

(e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection

(MOI).

Incubation: Incubate the infected and treated plates for a period sufficient for viral replication

(e.g., 48 hours).

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

qRT-PCR: Perform one-step qRT-PCR using a commercial master mix and primers/probes

specific for the target virus. Include a housekeeping gene (e.g., β-actin) for normalization.

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against

the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.
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1. Seed cells (e.g., Hela) on coverslips or in optical-bottom plates

2. Treat cells with serial dilutions of IHVR-19029

3. Infect cells with virus (e.g., EBOV)

4. Incubate for a defined period

5. Fix and permeabilize the cells

6. Incubate with primary antibody against a viral protein, followed by a fluorescently labeled secondary antibody

7. Image the cells using a fluorescence microscope and quantify the fluorescence intensity

Click to download full resolution via product page
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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